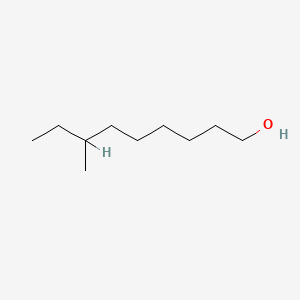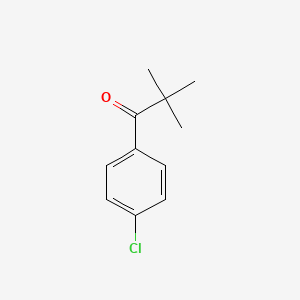
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Overview
Description
The compound “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It likely contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a dimethylpropanone group, which is a three-carbon chain with two methyl groups and a ketone .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” were not found, similar compounds are often synthesized through various organic reactions. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .Scientific Research Applications
Synthesis and Anti-tumor Activities
Research on derivatives of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one focuses on their synthesis and potential applications in anti-tumor activities. A notable study involves the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibiting significant anti-tumor activities against human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). These complexes were explored as potential CDK8 kinase inhibitors, suggesting a mechanism for colon cancer therapy (Aboelmagd et al., 2021).
Antiproliferative Effects on Colon Cancer Cells
Another study synthesized 24 compounds based on the modification of the model ester 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, demonstrating selective inhibition of colon cancer cell proliferation. The compounds showed high inhibitory activity against HCT-116 cells, with specific compounds identified for their high efficacy. These findings suggest a potential for these compounds in cancer therapy, acting through pathways such as HSP90 and TRAP1 mediated signaling (Rayes et al., 2020).
Novel Synthetic Pathways and Anticancer Activity
Further research highlights the synthesis of 25 compounds from 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, aiming at potent HDAC inhibitors for anticancer activity. These compounds were synthesized through various methods, including saponification and hydrazinolysis, leading to promising yields and demonstrating a structured approach to creating anticancer agents (Rayes et al., 2019).
Discovery of Nonpeptide Agonist of the GPR14/Urotensin-II Receptor
Research identified a nonpeptidic agonist of the urotensin-II receptor based on the chemical structure similar to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. This discovery holds significance for pharmacological research, offering a new drug lead and a tool for exploring the receptor's role in various physiological and pathological processes (Croston et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDXIDGFZMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456576 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
30314-42-2 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



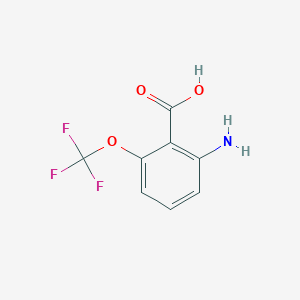

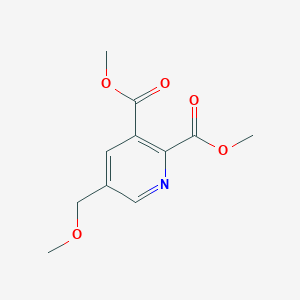
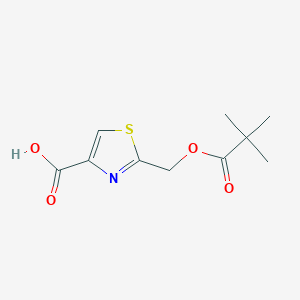
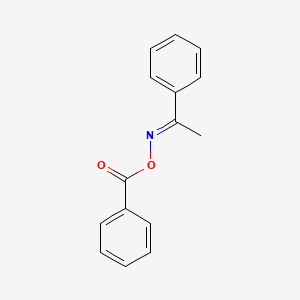




![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

